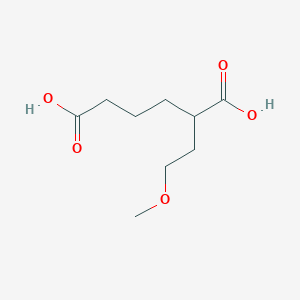

2-(2-Methoxyethyl)hexanedioic acid

Overview

Description

Molecular Structure Analysis

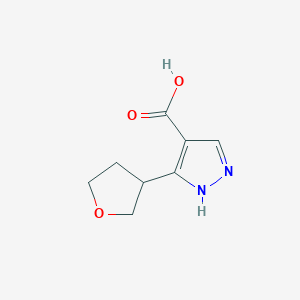

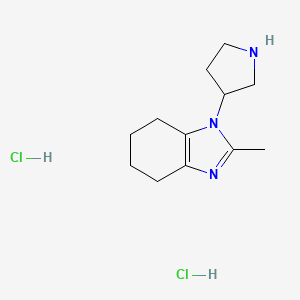

The 2-(2-Methoxyethyl)hexanedioic acid molecule contains a total of 29 bonds. There are 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 carboxylic acid groups (aliphatic), 2 hydroxyl groups, and 1 ether group (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Methoxyethyl)hexanedioic acid is 204.22 g/mol . More detailed physical and chemical properties are not available at this time.Scientific Research Applications

Bio-based Solvents for Natural Product Extraction

2-(2-Methoxyethyl)hexanedioic acid is part of a broader class of bio-based solvents that have gained attention for their applications in extracting natural products and food ingredients. A key example of such solvents is 2-methyloxolane (2-MeOx), which has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. This switch is particularly relevant for the extraction of lipophilic foodstuff and natural products, indicating a potential area where 2-(2-Methoxyethyl)hexanedioic acid derivatives could play a significant role. The review by Rapinel et al. (2020) provides a comprehensive overview of 2-MeOx, emphasizing its solvent power, extraction efficiency, toxicological profile, and environmental impacts, suggesting a similar relevance for 2-(2-Methoxyethyl)hexanedioic acid in these applications (Rapinel et al., 2020).

Advanced Materials and Chemicals from Biomass

The conversion of plant biomass into valuable chemicals and materials represents a significant area of research aimed at sustainability and the reduction of reliance on fossil fuels. 2-(2-Methoxyethyl)hexanedioic acid, through derivatives like 5-hydroxymethylfurfural (HMF) and its further transformation products, illustrates the potential of biomass as a renewable feedstock for the chemical industry. These compounds can serve as precursors for a variety of polymers, functional materials, and even fuels. Chernyshev et al. (2017) discuss the synthesis of HMF from plant feedstocks and its role in producing monomers, polymers, and other chemicals, underlining the importance of such derivatives in creating a sustainable chemical industry (Chernyshev et al., 2017).

Lactic Acid and Biotechnological Routes

Lactic acid is another cornerstone in the bio-based production of chemicals, where it serves as a precursor to a range of compounds, showcasing the feasibility of deriving complex molecules from simpler, renewable sources. Gao et al. (2011) highlight lactic acid's role in producing various chemicals via both chemical and biotechnological routes, including its conversion into lactate ester and other derivatives. This research trajectory suggests a framework within which 2-(2-Methoxyethyl)hexanedioic acid and its derivatives could be integrated into biotechnological processes for the production of sustainable materials and chemicals (Gao et al., 2011).

properties

IUPAC Name |

2-(2-methoxyethyl)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-14-6-5-7(9(12)13)3-2-4-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZSTYXICCQKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)hexanedioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)

![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)

![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)

![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)